Lysobactin - 116340-02-4

Lysobactin

Catalog Number: EVT-1171267
CAS Number: 116340-02-4
Molecular Formula: C58H97N15O17
Molecular Weight: 1276.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Katanosin B is a natural product found in Cytophaga, Bacteria, and Lysobacter with data available.
Source and Classification

Lysobactin is classified as a macrocyclic depsipeptide, a type of natural product characterized by a cyclic structure containing both peptide and ester linkages. It was originally identified by researchers at the Shionogi Research Institute and is produced by the bacterium Lysobacter sp. . The compound is notable for its structural complexity, consisting of 11 amino acid residues, five of which are non-proteinogenic, including β-hydroxyphenylalanine and β-hydroxyvaline.

Synthesis Analysis

The synthesis of lysobactin has been approached through various methods, primarily focusing on total synthesis and solid-phase synthesis techniques.

Total Synthesis

The total synthesis of lysobactin involves a convergent strategy that utilizes macrocyclization to form the 28-membered cyclic structure. The synthesis begins with the assembly of linear precursors through selective coupling reactions. Key steps include:

  • Macrocyclization: Achieved via intramolecular coupling between activated amino acids, notably using dipeptide fragments such as L-Leu-D-Leu.
  • Protecting Group Strategy: Various protecting groups are employed to facilitate selective reactions while preventing unwanted side reactions during synthesis.
  • Purification: High-performance liquid chromatography is utilized to purify the final product, ensuring high purity levels necessary for biological testing .

Solid-Phase Synthesis

A solid-phase approach has also been developed, which allows for rapid generation of lysobactin analogs. This method employs:

  • Fmoc Strategy: Using Fmoc (9-fluorenylmethoxycarbonyl) chemistry for peptide synthesis.
  • Cleavage and Cyclization: The linear precursor is cleaved from the resin and cyclized under specific conditions (using reagents like DEPBT) to form the cyclic structure.
  • Deprotection: Global deprotection conditions are applied to remove all protecting groups while retaining structural integrity .
Molecular Structure Analysis

Lysobactin's molecular structure is characterized by a complex arrangement of amino acids forming a cyclic depsipeptide.

Structural Features

  • Cyclic Nature: The core structure consists of a 28-membered macrocycle formed by nine amino acid residues linked by both peptide bonds and ester linkages.
  • Non-proteinogenic Amino Acids: Five out of the eleven amino acids in lysobactin are non-proteinogenic, contributing to its unique properties.
  • X-ray Crystallography: Structural elucidation has been achieved through X-ray crystallography, revealing critical interactions within the molecule that may influence its biological activity .

Molecular Data

  • Molecular Formula: C₃₉H₅₅N₉O₉
  • Molecular Weight: Approximately 775.9 g/mol
Chemical Reactions Analysis

Lysobactin undergoes several key chemical reactions that are crucial for its synthesis and potential applications:

Key Reactions

  • Coupling Reactions: Amino acid coupling reactions are fundamental in constructing the peptide backbone, particularly using activated esters to prevent epimerization.
  • Macrocyclization: This step is critical in forming the cyclic structure, often involving specific conditions to promote cyclization without side reactions.
  • Deprotection Reactions: Following synthesis, multiple protecting groups must be removed under controlled conditions to yield the active compound .
Mechanism of Action

Lysobactin's mechanism of action primarily targets bacterial cell wall biosynthesis. Unlike vancomycin, which inhibits transglycosylation, lysobactin interferes with different stages of cell wall assembly.

Mechanistic Insights

  • Binding Affinity: Lysobactin binds to specific precursors in the bacterial cell wall synthesis pathway, disrupting normal function.
  • Resistance Mechanisms: Studies suggest that lysobactin's unique binding sites may help it evade some common bacterial resistance mechanisms that affect other antibiotics .
Physical and Chemical Properties Analysis

Lysobactin exhibits several notable physical and chemical properties:

Applications

Lysobactin has significant potential in various scientific applications:

Antibacterial Research

  • Therapeutic Potential: Its strong antibacterial activity against resistant strains makes it a candidate for developing new antibiotics.
  • Structural Analogs Development: Ongoing research focuses on synthesizing analogs to enhance efficacy or reduce toxicity.

Biochemical Studies

  • Mechanism Elucidation: Lysobactin serves as a model compound for studying antibiotic mechanisms and resistance pathways in bacteria.
  • Drug Discovery Platforms: Its unique structure provides a template for designing novel compounds with improved antibacterial properties .
Introduction to Lysobactin: Discovery and Significance

Historical Context of Lysobactin Discovery

Lysobactin emerged from systematic antibiotic screening efforts during the late 1980s when pharmaceutical companies actively explored soil microorganisms for novel bioactive compounds. Researchers at Squibb Research Institute isolated this compound in 1987 from Lysobacter enzymogenes (ATCC 29487), a Gram-negative gliding bacterium found in environmental soil samples. The producing organism demonstrated potent activity against Gram-positive pathogens, prompting isolation and characterization of the active component. Initial studies revealed lysobactin's exceptional in vitro potency, with early reports indicating it was twice as potent as vancomycin against staphylococcal and streptococcal pathogens. Despite promising preclinical data, Squibb terminated development due to concerns about acute toxicity in murine models—later speculated to result from formulation insolubility rather than intrinsic compound toxicity [2] [8].

The compound was independently characterized as katanosin B by Japanese researchers almost simultaneously, creating dual nomenclature in the literature. Total synthesis achievements in 2007 by two independent research groups revitalized interest in lysobactin, enabling detailed mechanistic studies. Genetic characterization in 2011 identified the biosynthetic gene cluster in Lysobacter sp. ATCC 53042, revealing a linear nonribosomal peptide synthetase (NRPS) architecture with an unusual tandem thioesterase termination module. This genetic insight provided the foundation for modern bioengineering approaches aimed at optimizing production and generating novel analogs [4] [6] [8].

Table 1: Historical Milestones in Lysobactin Research

YearEventSignificance
1987Isolation from Lysobacter enzymogenesInitial discovery and antimicrobial characterization
2007Total chemical synthesis achievedEnabled structural modification and analog development
2011Biosynthetic gene cluster identificationRevealed NRPS pathway and termination mechanism
2016In vivo efficacy against MRSA/VRE demonstratedRenewed therapeutic interest in hospital-acquired infections
2022Mechanistic studies on Lipid II bindingConfirmed 1:1 stoichiometric binding to cell wall precursors

Structural Classification as a Macrocyclic Depsipeptide

Lysobactin belongs to the macrocyclic depsipeptide antibiotic class, characterized by a 12-amino acid cyclic structure containing both amide and ester bonds. This structural duality defines the depsipeptide classification, specifically featuring three ester bonds (depsi-bonds) interspersed among peptide linkages. The molecule forms a 24-membered macrocyclic ring closed via an amide bond between the N-terminal isoleucine and C-terminal tryptophan residues. Key structural elements include:

  • Non-proteinogenic amino acids: 4-hydroxyphenylglycine (Hpg), 3-hydroxyasparagine (OH-Asn), and 3-hydroxyleucine (OH-Leu)
  • Ester linkages: Between β-hydroxy amino acids (Thr₄→Ser₁₁, Thr₈→Hpg₁₂, OH-Leu₁₀→Trp₆)
  • Charged residues: Free amino group on diaminobutyric acid (Dab₉) and carboxylic acid on aspartic acid (Asp₅) [1] [4] [6]

Biosynthesis occurs via a linear NRPS pathway encoded by two giant multimodular synthetases (LybA and LybB) containing 11 modules. The lysobactin gene cluster spans approximately 68 kb and demonstrates perfect colinearity between module number and amino acid sequence. Adenylation domain specificity analysis confirmed substrate activation for all constituent residues, including non-proteinogenic amino acids. The termination module features a unique tandem thioesterase architecture (TE₁-TE₂), with biochemical studies demonstrating that the penultimate TE₁ domain exclusively mediates cyclization and release, while TE₂ serves an editing function. This arrangement represents an evolutionary adaptation for efficient macrocyclization of complex depsipeptide scaffolds [4] [6].

Table 2: Structural Features of Lysobactin

Structural FeatureChemical ComponentFunctional Significance
Macrocyclic core24-atom ring (12 residues)Conformational constraint enhancing target affinity
Depsipeptide bondsThree ester linkages (Thr-Ser, Thr-Hpg, OH-Leu-Trp)Resistance to proteolytic degradation
Hydrophobic residuesIsoleucine₁, Tryptophan₆, Leucine₁₀Membrane interaction and penetration
Hydroxylated residues3-hydroxyleucine, 4-hydroxyphenylglycineHydrogen bonding with Lipid II pyrophosphate
Charged moietiesDiaminobutyric acid₉ (basic), Aspartic acid₅ (acidic)Solubility and target electrostatic interactions

Clinical Relevance in Addressing Antibiotic Resistance

Lysobactin demonstrates exceptional activity against multidrug-resistant Gram-positive pathogens responsible for life-threatening hospital-acquired infections. In vitro studies reveal MIC values of 0.25–2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae—pathogens collectively responsible for >1.2 million annual deaths globally. This potency significantly exceeds vancomycin, historically considered the last-line defense against these organisms. Crucially, lysobactin maintains activity against vancomycin-resistant strains because its mechanism bypasses D-Ala-D-Ala binding, the site of vancomycin resistance [2] [5] [8].

The escalating crisis of antimicrobial resistance amplifies lysobactin's therapeutic potential. Current World Health Organization surveillance data indicates alarming resistance rates among Gram-positive pathogens: approximately 35% global prevalence of methicillin-resistance in S. aureus and over 20% resistance to vancomycin in Enterococcus faecium. With only two truly novel antibiotic classes (oxazolidinones and lipopeptides) introduced clinically since 1960, and diminishing returns from existing scaffolds, lysobactin's distinct chemical scaffold offers significant advantages. Its rapid bactericidal activity (≥3-log CFU reduction within 4 hours at 2× MIC) and efficacy against stationary-phase cells address critical limitations of current therapies, particularly in biofilm-associated infections where dormant persister cells contribute to treatment failure [2] [5] [7].

Properties

CAS Number

116340-02-4

Product Name

Lysobactin

IUPAC Name

2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-15-butan-2-yl-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide

Molecular Formula

C58H97N15O17

Molecular Weight

1276.5 g/mol

InChI

InChI=1S/C58H97N15O17/c1-12-30(10)39-53(85)71-40(31(11)75)52(84)64-24-38(76)69-42(45(78)47(60)79)55(87)68-37(25-74)57(89)90-46(32-17-14-13-15-18-32)43(73-51(83)36(23-28(6)7)66-48(80)33(59)21-26(2)3)56(88)72-41(44(77)29(8)9)54(86)67-35(22-27(4)5)50(82)65-34(49(81)70-39)19-16-20-63-58(61)62/h13-15,17-18,26-31,33-37,39-46,74-75,77-78H,12,16,19-25,59H2,1-11H3,(H2,60,79)(H,64,84)(H,65,82)(H,66,80)(H,67,86)(H,68,87)(H,69,76)(H,70,81)(H,71,85)(H,72,88)(H,73,83)(H4,61,62,63)

InChI Key

KQMKBWMQSNKASI-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(C)C)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O

Synonyms

katanosin B

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(C)C)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.